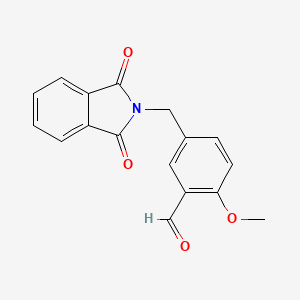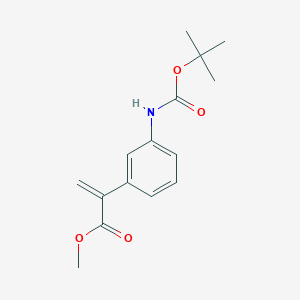
methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate is an organic compound that features a pyrrolidine ring substituted with an amino group and a carboxylic acid methyl ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine, followed by reduction and esterification steps. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction of the nitro group to an amino group. The esterification can be achieved using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate for further substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
1-(4-Nitro-phenyl)-pyrrolidine-2-carboxylic acid methyl ester: Similar structure but with a nitro group instead of an amino group.
1-(4-Hydroxy-phenyl)-pyrrolidine-2-carboxylic acid methyl ester: Contains a hydroxy group instead of an amino group.
Uniqueness: methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate is unique due to the presence of the amino group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The amino group can participate in a wider range of chemical reactions, making this compound versatile for various applications.
属性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h4-7,11H,2-3,8,13H2,1H3 |
InChI 键 |
UVYAMFCSPVRORS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCCN1C2=CC=C(C=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE](/img/structure/B8732319.png)
![2-[(4-Fluorophenyl)methyl]prop-2-enal](/img/structure/B8732323.png)
